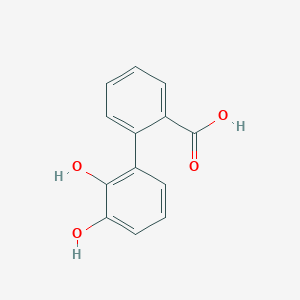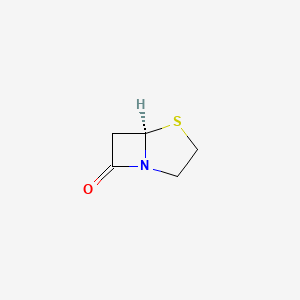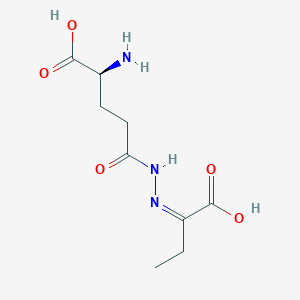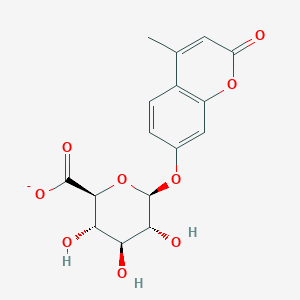
4-methylumbelliferone beta-D-glucuronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylumbelliferone beta-D-glucuronide(1-) is a beta-D-glucosiduronate resulting from the deprotonation of the carboxy group of 4-methylumbelliferone beta-D-glucuronide. The major species at pH 7.3. It is a monocarboxylic acid anion and a beta-D-glucosiduronate. It is a conjugate base of a 4-methylumbelliferone beta-D-glucuronide.
Applications De Recherche Scientifique
Microbiological Detection
4-Methylumbelliferone beta-D-glucuronate serves as a substrate for detecting glycosidases in Escherichia coli and enterococci. Its usage in water testing for these bacteria demonstrates its utility in microbiology and public health (Perry et al., 2006).
Inhibition of Hyaluronan Synthesis
This compound contributes to the inhibition of hyaluronan (HA) synthesis. Its role is significant in understanding the metabolic pathways and therapeutic implications in diseases like diabetes and cancer (Nagy et al., 2019).
Renal Disposition Studies
In renal studies, 4-Methylumbelliferone beta-D-glucuronate is used to understand the excretion and metabolic clearance in the kidney. This helps in developing better drugs and treatments for renal diseases (Wang et al., 2011).
Investigating UDP-Glucose Dehydrogenase (UGDH)
The compound aids in studying the effects on basal and retroviral UGDH-driven HA and sGAG release in cells. This is crucial for understanding the regulation of GAG synthesis, a key aspect in cell biology and pathology (Clarkin et al., 2011).
UDP-Glucuronosyl Transferase Activity Assay
4-Methylumbelliferone beta-D-glucuronate is used to detect UDP-glucuronosyl transferase activity, vital in drug metabolism and disposition studies. This has implications in pharmacokinetics and drug safety (Collier et al., 2000).
β-Glucuronidase Enzyme Activity Assay
The compound is utilized in assays measuring β-glucuronidase activity, which is important in molecular biology and genetic engineering (Ramsay, 2013).
Seawater Quality Assessment
It's used in protocols for detecting glucuronidase activity in marine waters, providing a rapid approach to assess seawater quality (Caruso et al., 2002).
Target Deconvolution in Liver
Analysis of 4-Methylumbelliferone beta-D-glucuronate in liver transcriptome sequencing and public databases reveals its multiple targets and regulatory effects on cell metabolism (Tsitrina et al., 2023).
Study of UGT Isozymes
The compound is instrumental in studying the effects on UGT isozymes, crucial for understanding drug interactions and metabolic processes (Mano et al., 2004).
Mechanism of Inhibition of Hyaluronan Biosynthesis
Its use in exploring the inhibition mechanisms of hyaluronan biosynthesis is crucial for therapeutic advancements in cancer and inflammatory diseases (Kakizaki et al., 2004).
Propriétés
Nom du produit |
4-methylumbelliferone beta-D-glucuronate |
|---|---|
Formule moléculaire |
C16H15O9- |
Poids moléculaire |
351.28 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H16O9/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/p-1/t11-,12-,13+,14-,16+/m0/s1 |
Clé InChI |
ARQXEQLMMNGFDU-JHZZJYKESA-M |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



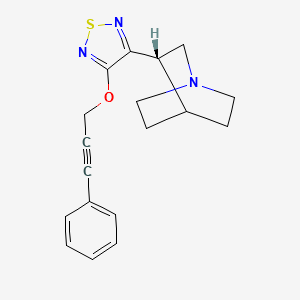
![1,5,7,9,11,14-Hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid](/img/structure/B1241916.png)
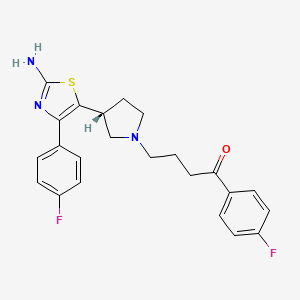
![2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic acid](/img/structure/B1241918.png)
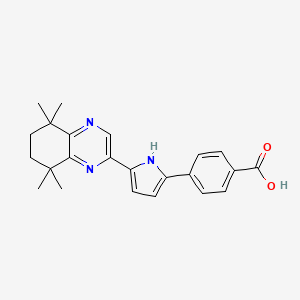
![2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one](/img/structure/B1241920.png)
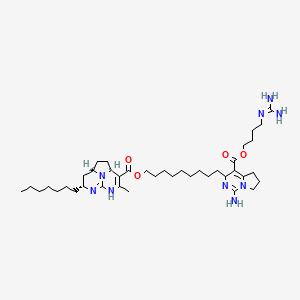
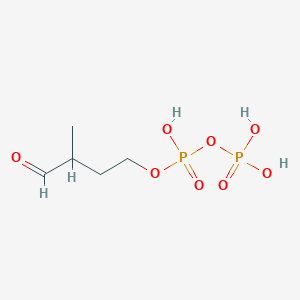
![(2S)-2-amino-N-[3-(3-aminopropylamino)propyl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1241923.png)
![(1'S,2'R,3'S,5'R,7'R)-2'-hydroxy-2'-methoxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8',11'-dione](/img/structure/B1241924.png)

